molecular formula C8H16N2O B8815219 3-(Piperidin-1-yl)propanamide CAS No. 4269-30-1

3-(Piperidin-1-yl)propanamide

Cat. No. B8815219
CAS RN: 4269-30-1
M. Wt: 156.23 g/mol
InChI Key: ZMDWVDOBEGZQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-yl)propanamide is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperidin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4269-30-1

Product Name

3-(Piperidin-1-yl)propanamide

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-piperidin-1-ylpropanamide

InChI

InChI=1S/C8H16N2O/c9-8(11)4-7-10-5-2-1-3-6-10/h1-7H2,(H2,9,11)

InChI Key

ZMDWVDOBEGZQJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)N

solubility

>23.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of piperidine, 4-(diphenylmethylene) (0.10 mole) and acrylamide (8.95 g, 0.062 mole) in EtOH (50 ml) was refluxed overnight. This reaction mixture was filtered and concentrated. The resulting while solid residue was dissolved in CHCl3, washed with H2O (3×150 ml), dried (Na2SO4) and the solvent removed to give thick yellow oil. Crystallization from CH2Cl2 --i--Pr2O afforded 29.01 g (75%) of 1-piperidinepropanamide, 4-(diphenylmethylene)-; mp 105°-7° C.
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8.95 g
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50 mL
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Synthesis routes and methods II

Procedure details

A solution of piperidine, 4-(diphenylmethylene) (0.10 mole) and acrylamide (8.95 g, 0.062 mole) in EtOH (50 ml) was refluxed overnight. This reaction mixture was filtered and concentrated. The resulting while solid residue was dissolved in CHCl3, washed with H2O (3×150 ml), dried (Na2SO4) and the solvent removed to give thick yellow oil. Crystallization from CH2Cl2 -i-Pr2O afforded 29.01 g (75%) of 1-piperidinepropanamide, 4-(diphenylmethylene)-; mp 105°-7° C.
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0 (± 1) mol
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reactant
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8.95 g
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50 mL
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solvent
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Synthesis routes and methods III

Procedure details

Carbamimidothioic acid, N'-cyano-N-[3-[4-(diphenylmethylene)-1-piperidinyl]-propyl]-, methyl ester. A solution of piperidine, 4-(diphenylmethylene) (0.10 mole) and acrylamide (8.95 g, 0.062 mole) in EtOH (50 ml) was refluxed overnight. This reaction mixture was filtered and concentrated. The resulting while solid residue was dissolved in CHCl3, washed with H2O (3×150 ml), dried (Na2SO4) and the solvent removed to give thick yellow oil. Crystallization from CH2Cl2 -i-Pr2O afforded 29.01 g (75%) of 1-piperidinepropanamide, 4-(diphenylmethylene)-; mp 105°-7° C.
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[Compound]
Name
methyl ester
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reactant
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0 (± 1) mol
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8.95 g
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50 mL
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